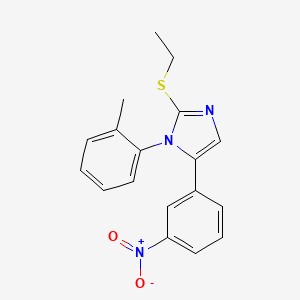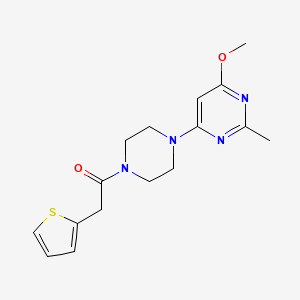![molecular formula C17H16ClNO2S B3015718 N-(3-Benzoyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-2-chloro-acetamide CAS No. 40312-37-6](/img/structure/B3015718.png)
N-(3-Benzoyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-2-chloro-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-Benzoyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-2-chloro-acetamide” is a synthetic compound that belongs to the class of heterocyclic compounds known as thiophenes . Thiophenes and their derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .
Scientific Research Applications
Structural Characterization and Supramolecular Aggregation
This compound, along with its variants, has been synthesized and structurally characterized, revealing distinct molecular conformations and modes of supramolecular aggregation. These compounds exhibit different types of hydrogen bonding and π-π stacking interactions, contributing to their diverse structural arrangements and potential applications in material science and molecular engineering (Sagar, Yathirajan, Rathore, & Glidewell, 2018).
Synthesis Methods and Crystal Structure Analysis
Research has been conducted on the synthesis of related compounds, like N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide. These studies provide insights into efficient synthesis methods and the crystal structures of these compounds, which are crucial for understanding their chemical properties and potential applications in various scientific fields (Wang et al., 2014).
Novel Synthesis Approaches for Heterocyclic Compounds
Innovative synthesis methods for creating 2-N-(benzo[b]thiophen-2-yl)benzo and heterofused-1,2,3-triazoles have been explored. These synthetic approaches are vital for the development of new chemical entities with potential applications in pharmaceuticals, agrochemicals, and material science (Sabnis & Rangnekar, 1990).
Application in Antimicrobial Agents
Derivatives of this compound have been synthesized and evaluated for antimicrobial activity. These compounds show significant antibacterial and moderate antifungal activities, indicating their potential use as antimicrobial agents in medical and pharmaceutical research (Chawla et al., 2010).
Use in Dyeing and Textile Finishing
Novel acyclic and heterocyclic dye precursors based on this compound system have been designed and synthesized. These compounds exhibit significant antimicrobial activity and are used in dyeing and textile finishing, demonstrating their application in the textile industry (Shams et al., 2011).
Potential in Photovoltaic Efficiency and Ligand-Protein Interactions
Studies have been conducted on the photochemical and thermochemical modeling of related compounds to analyze their suitability as photosensitizers in dye-sensitized solar cells. These studies also explore ligand-protein interactions, highlighting the compound's potential in renewable energy and biomedical applications (Mary et al., 2020).
Future Directions
Thiophene and its derivatives continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . This includes the investigation of new structural prototypes like “N-(3-Benzoyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-2-chloro-acetamide” for more effective pharmacological activity.
Mechanism of Action
Target of Action
It is known that thiophene derivatives, to which this compound belongs, have a wide range of therapeutic properties and can interact with various biological targets .
Mode of Action
It is known that thiophene derivatives can interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Thiophene derivatives are known to affect a variety of biochemical pathways, leading to their diverse therapeutic effects .
Result of Action
Thiophene derivatives are known to have a wide range of effects, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .
properties
IUPAC Name |
N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-chloroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO2S/c18-10-14(20)19-17-15(12-8-4-5-9-13(12)22-17)16(21)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPPAIAMUYJWIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CCl)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-ethoxybenzamide](/img/structure/B3015639.png)

![(2R,4R,5R,6S)-4-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-hydroxy-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B3015643.png)
![[4-(Pyridin-3-ylmethoxy)phenyl]methanamine](/img/structure/B3015644.png)
![8-Fluoro-6-methyl-1-[2-(methylsulfanyl)pyridine-3-carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B3015645.png)
![ethyl N-[(1-amino-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbonyl]carbamate](/img/structure/B3015646.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)


![N-[2-(1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-2-methylpropanamide](/img/structure/B3015654.png)

![N-[(5-Methyl-1,3-oxazol-4-yl)methyl]but-2-ynamide](/img/structure/B3015656.png)
![[(1S,2S,4R,5R,6R,10S,11R,12S,15S,16S,18R,19S)-16,18-Diacetyloxy-6-(furan-3-yl)-11-hydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-4-yl] acetate](/img/structure/B3015658.png)